molecular formula C9H16O4 B3155328 Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate CAS No. 797038-33-6

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate

Cat. No. B3155328
M. Wt: 188.22 g/mol
InChI Key: KSFWORQWMLHPPN-UHFFFAOYSA-N
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Patent
US07879852B2

Procedure details

The product of Step B, t-butyl 4-hydroxytetrahydrofuran-3-carboxylate (0.83 g, 4.41 mmol) and PPh3 (1.74 g, 6.63 mmol) were placed in THF (5 mL), the solution was cooled to 0-5° C., and DIAD (1.13 mL, 5.74 mmol) was added dropwise. After reacting at rt for 12 h, the reaction mixture was filtered, washed with a solution of EtOAc/Hex=1/4, and the filtrate concentrated in vacuo The residue was purified by column chromatography (eluent, EtOAc/Hex=1/7) to give the title compound (0.39 g, 51.34%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Name
Quantity
1.74 g
Type
reactant
Reaction Step Three
Name
Quantity
1.13 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
51.34%

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:6][O:5][CH2:4][CH:3]1[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[O:5]1[CH2:6][CH:2]=[C:3]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(COC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.83 g
Type
reactant
Smiles
OC1C(COC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
1.74 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Four
Name
Quantity
1.13 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
washed with a solution of EtOAc/Hex=1/4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo The residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (eluent, EtOAc/Hex=1/7)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1CC(=CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 51.34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.